

Application Notes and Protocols for CU-76 in Interferonopathy Research

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Compound of Interest

Compound Name: CU-76

Cat. No.: B3025868

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Introduction

Interferonopathies are a group of rare genetic disorders characterized by the chronic overproduction of type I interferons (IFNs), leading to systemic inflammation and multi-organ damage.[1] A key driver of this aberrant IFN production is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), which triggers cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, initiating a signaling cascade that results in the transcription of type I IFN genes.

CU-76 is a potent and selective small molecule inhibitor of human cGAS.[2][3] By blocking the synthesis of cGAMP, **CU-76** effectively attenuates the downstream signaling cascade that leads to IFN- β production.[4] This makes **CU-76** a valuable research tool for investigating the role of the cGAS-STING pathway in interferonopathies and a potential therapeutic candidate for these debilitating diseases.

These application notes provide a detailed experimental workflow and protocols for utilizing **CU-76** in interferonopathy research, from initial target engagement to the assessment of downstream signaling and cytokine production.

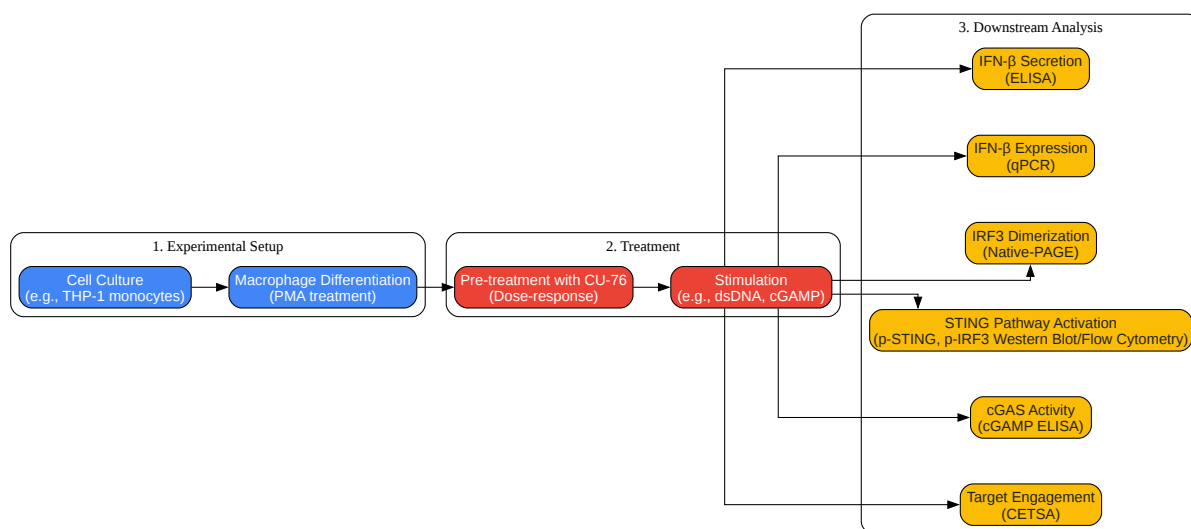
Quantitative Data Summary

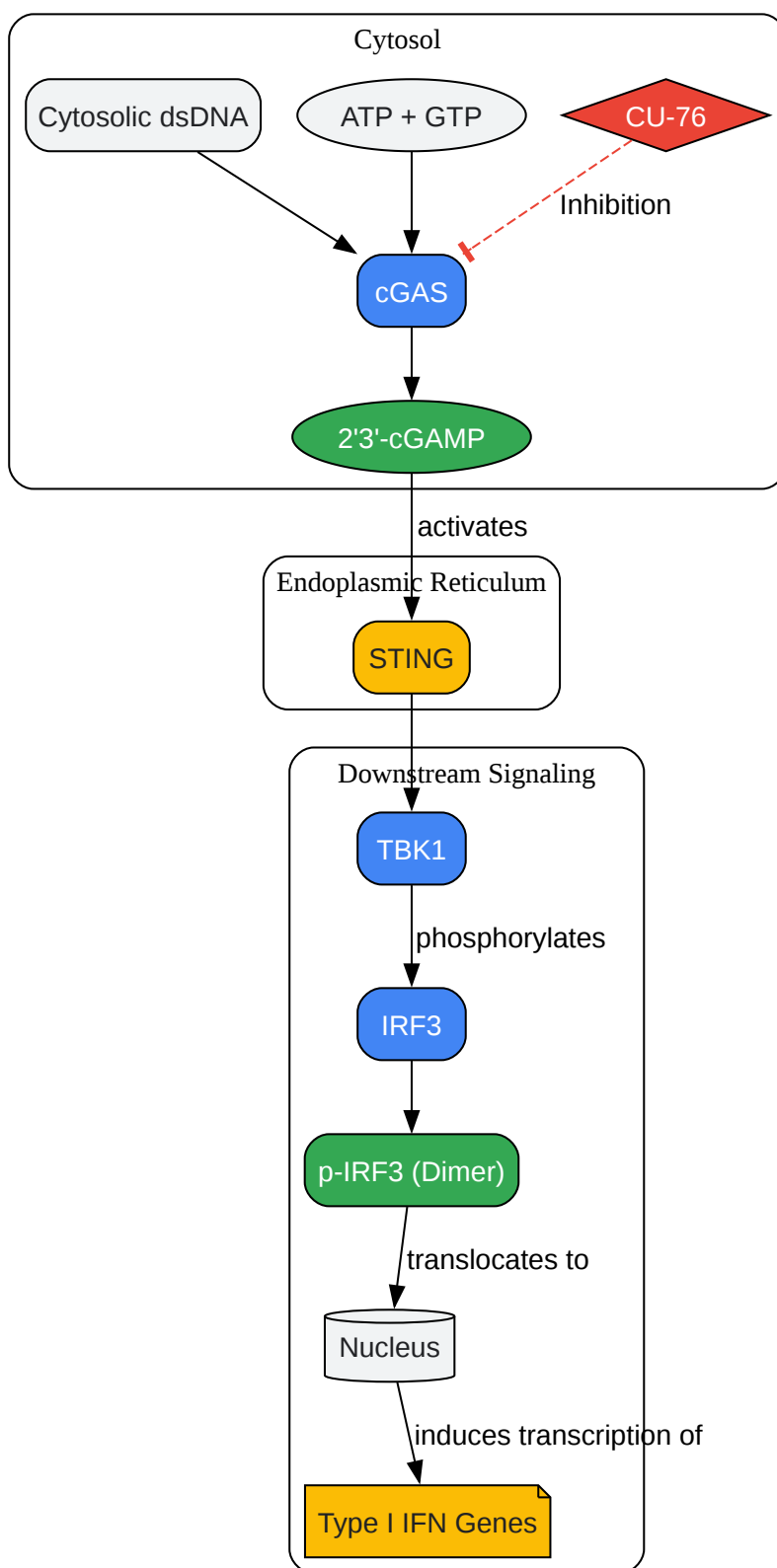
The following table summarizes the inhibitory activity of **CU-76** and other relevant cGAS inhibitors.

Compound	Target	Assay Type	IC50 Value	Reference
CU-76	human cGAS	Biochemical	0.24 μ M	[2] [3] [4]
G150	human cGAS	Biochemical	Potent inhibitor	[1]
J014	human cGAS	Cellular (IFNB1 mRNA)	2.63 μ M (in THP-1 cells)	[5]
J014	mouse cGAS	Cellular (Ifnb1 mRNA)	3.58 μ M (in RAW 264.7 cells)	[5]
Perillaldehyde (PAH)	human cGAS	Biochemical	31.3 μ M	[6]
Perillaldehyde (PAH)	mouse cGAS	Cellular (Ifnb mRNA)	151.6 \pm 8.9 μ M (in L929)	[6]
Perillaldehyde (PAH)	human cGAS	Cellular (IFNB mRNA)	55.79 \pm 3.25 μ M (in HFF)	[6]

Experimental Workflow

The following diagram illustrates a comprehensive experimental workflow for evaluating the efficacy of **CU-76** in a cell-based model of interferonopathy.





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